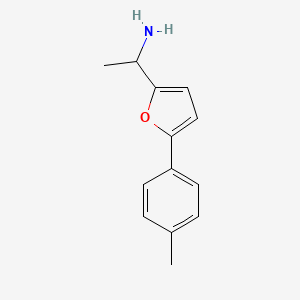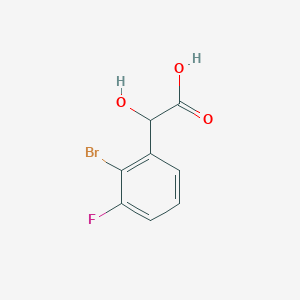
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-yloxy group can yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidin-4-yloxy group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(piperidin-4-yloxy)pyridine
- 4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine
- 3-(Piperidin-4-yl)-4-(trifluoromethyl)-1H-indole
Uniqueness
3-(Piperidin-4-yloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a piperidin-4-yloxy group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H13F3N2O |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
3-piperidin-4-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-9(2-1-5-16-10)17-8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2 |
Clave InChI |
WWUPTWNNEGGKOF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=C(N=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)


![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)









![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
